16-Methyloctadec-17-ene-1,16-diol
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Overview
Description
16-Methyloctadec-17-ene-1,16-diol is an organic compound with the molecular formula C19H38O2 It is characterized by the presence of a hydroxyl group at both the first and sixteenth positions of the carbon chain, and a double bond between the seventeenth and eighteenth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Methyloctadec-17-ene-1,16-diol typically involves multi-step organic reactions. One common method is the reduction of 16-methyloctadec-17-ene-1,16-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding dione or the use of biocatalysts to achieve the desired reduction. The choice of method depends on factors such as cost, yield, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
16-Methyloctadec-17-ene-1,16-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to a single bond using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed
Oxidation: 16-Methyloctadec-17-ene-1,16-dione or 16-methyloctadec-17-ene-1,16-dioic acid.
Reduction: 16-Methyloctadecane-1,16-diol.
Substitution: 16-Methyloctadec-17-ene-1,16-dichloride or 16-methyloctadec-17-ene-1,16-dibromide.
Scientific Research Applications
16-Methyloctadec-17-ene-1,16-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 16-Methyloctadec-17-ene-1,16-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
16-Methyloctadec-17-ene-1,16-dione: A related compound with ketone groups instead of hydroxyl groups.
16-Methyloctadecane-1,16-diol: A saturated analog with no double bond.
14-Methyloctadec-1-ene: A similar compound with a double bond at a different position.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .
Biological Activity
16-Methyloctadec-17-ene-1,16-diol is a long-chain aliphatic compound with significant potential in various biological applications. Its unique structure, characterized by a double bond and two hydroxyl groups, allows it to participate in diverse biochemical interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound can be synthesized through several methods, primarily involving the reduction of 16-methyloctadec-17-ene-1,16-dione. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under inert conditions to prevent oxidation. The compound is notable for its ability to undergo various chemical reactions such as oxidation, reduction, and substitution, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes by binding to their active sites or modulate receptor activities. This mechanism is crucial for understanding its potential therapeutic effects:
- Enzyme Inhibition : The hydroxyl groups can interact with active sites on enzymes, potentially altering their function.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. The mechanism involves disrupting microbial cell membranes or inhibiting key metabolic pathways essential for microbial growth.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory potential. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes. This property makes it a candidate for therapeutic applications in inflammatory diseases.
Anticancer Activity
Preliminary research suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound showed significant inhibition against Gram-positive bacteria, suggesting its potential use as a natural preservative in food products.
- Anti-inflammatory Research : In vitro studies indicated that the compound reduced the production of inflammatory markers in macrophage cell lines, highlighting its potential for treating chronic inflammatory conditions .
- Cancer Research : A recent investigation into the anticancer properties revealed that treatment with this compound resulted in reduced viability of cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is useful to compare it with similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
16-Methyloctadec-17-ene-1,16-dione | Contains ketone groups | Less potent antimicrobial |
14-Methyloctadec-1-ene | Double bond at a different position | Limited biological activity |
16-Methyloctadecane-1,16-diol | Saturated analog | Reduced reactivity |
Properties
CAS No. |
918876-22-9 |
---|---|
Molecular Formula |
C19H38O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
16-methyloctadec-17-ene-1,16-diol |
InChI |
InChI=1S/C19H38O2/c1-3-19(2,21)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20/h3,20-21H,1,4-18H2,2H3 |
InChI Key |
AUFBQCRZDJNZKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCCCCCCCO)(C=C)O |
Origin of Product |
United States |
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